An In-depth Technical Guide to Ethyl 3-bromo-5-cyano-2-formylbenzoate and Its Isomers: Properties, Synthesis, and Applications
An In-depth Technical Guide to Ethyl 3-bromo-5-cyano-2-formylbenzoate and Its Isomers: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Core Properties of Substituted Ethyl Bromobenzaldehydes
The physicochemical properties of these compounds are crucial for their handling, reactivity, and pharmacokinetic profiles in potential drug candidates. The following tables summarize the key data for the identified isomers.
Chemical Identification
| Compound Name | CAS Number | PubChem CID |
| Ethyl 3-bromo-6-cyano-2-formylbenzoate | 1805189-20-1 | 134650294 |
| Ethyl 2-bromo-3-cyano-5-formylbenzoate | Not Available | 121227733 |
| Ethyl 3-bromo-5-formyl-2-methylbenzoate | 2384326-28-5 | Not Available |
Physical and Computed Properties
| Property | Ethyl 3-bromo-6-cyano-2-formylbenzoate | Ethyl 2-bromo-3-cyano-5-formylbenzoate | Ethyl 3-bromo-5-formyl-2-methylbenzoate |
| Molecular Formula | C₁₁H₈BrNO₃ | C₁₁H₈BrNO₃ | C₁₁H₁₁BrO₃ |
| Molecular Weight | 282.09 g/mol | 282.09 g/mol | 271.11 g/mol |
| Appearance | Not Specified | Not Specified | Solid |
| Melting Point | Not Available | Not Available | Not Available |
| Boiling Point | Not Available | Not Available | Not Available |
| Solubility | Not Available | Not Available | Not Available |
| XLogP3 | 2.0 | 2.0 | Not Available |
| Hydrogen Bond Donor Count | 0 | 0 | 0 |
| Hydrogen Bond Acceptor Count | 4 | 4 | 3 |
| Rotatable Bond Count | 4 | 4 | 4 |
| Exact Mass | 280.96876 g/mol | 280.96876 g/mol | 269.98915 g/mol |
| Topological Polar Surface Area | 67.2 Ų | 67.2 Ų | 43.4 Ų |
Experimental Protocols
The synthesis of polysubstituted benzaldehydes often requires multi-step sequences involving strategic introduction of functional groups. Below are representative protocols that can be adapted for the synthesis of the title compound and its isomers.
General Synthetic Approach: Ortho-Formylation of a Substituted Ethyl Bromobenzoate
A common strategy to introduce a formyl group at the ortho position of a substituted aromatic ring is through directed ortho-metalation followed by formylation.
Protocol:
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Starting Material: Ethyl 3-bromo-5-cyanobenzoate.
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Directed Metalation:
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Dissolve the starting material in an anhydrous ethereal solvent (e.g., THF, diethyl ether) under an inert atmosphere (Argon or Nitrogen).
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Cool the solution to a low temperature (typically -78 °C).
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Slowly add a strong lithium amide base, such as lithium diisopropylamide (LDA) or lithium tetramethylpiperidide (LiTMP). The amide base will selectively deprotonate the aromatic ring at the position ortho to the ester group due to its directing effect.
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Stir the reaction mixture at low temperature for 1-2 hours to ensure complete metalation.
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Formylation:
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To the resulting aryllithium species, add a formylating agent such as anhydrous N,N-dimethylformamide (DMF).
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Allow the reaction to slowly warm to room temperature and stir for several hours or overnight.
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Work-up and Purification:
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Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
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Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).
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Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
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Concentrate the solvent under reduced pressure.
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Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired ethyl 3-bromo-5-cyano-2-formylbenzoate.
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Synthesis of Ethyl 3-bromo-5-formyl-2-methylbenzoate
A plausible synthetic route for this commercially available analogue involves the bromination and formylation of a suitable precursor.
Protocol:
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Starting Material: Ethyl 2-methyl-5-nitrobenzoate.
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Reduction of the Nitro Group:
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Reduce the nitro group to an amine using a standard reduction method, such as catalytic hydrogenation (H₂, Pd/C) or reduction with a metal in acidic media (e.g., SnCl₂·2H₂O in ethanol).
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Sandmeyer Reaction for Bromination:
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Diazotize the resulting aniline derivative with sodium nitrite (NaNO₂) in the presence of a strong acid (e.g., HBr) at 0-5 °C.
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Treat the diazonium salt with a solution of copper(I) bromide (CuBr) to introduce the bromo substituent.
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Formylation:
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Protect the amino group if necessary.
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Introduce the formyl group at the desired position using a suitable formylation reaction, such as the Vilsmeier-Haack reaction (POCl₃, DMF) or by ortho-lithiation followed by reaction with DMF.
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Esterification (if starting from the acid):
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If the precursor is a benzoic acid, esterify with ethanol in the presence of an acid catalyst (e.g., H₂SO₄).
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Purification:
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Purify the final product by recrystallization or column chromatography.
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Visualizations
General Synthetic Workflow
The following diagram illustrates a generalized synthetic pathway for producing polysubstituted ethyl benzaldehydes, highlighting the key transformations.
Caption: Generalized synthetic strategies for polysubstituted ethyl benzaldehydes.
Logical Relationship of Functional Groups for Synthesis
This diagram illustrates the strategic considerations for introducing the different functional groups onto the benzene ring.
Caption: Strategic considerations for the sequence of functional group introduction.
Applications in Drug Development and Medicinal Chemistry
Substituted benzaldehydes are pivotal intermediates in the synthesis of a wide array of pharmaceuticals. The functional groups present in the title compound and its isomers offer several avenues for further chemical modification, making them valuable scaffolds in drug discovery.
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Aldehyde Group: The formyl group is highly reactive and can participate in numerous transformations to build molecular complexity. It can be readily converted into other functional groups such as alcohols, carboxylic acids, and amines through reduction, oxidation, and reductive amination, respectively. It is also a key component in the synthesis of various heterocyclic systems like quinolines, pyrimidines, and benzodiazepines, which are common motifs in bioactive molecules.
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Cyano Group: The nitrile functionality is a versatile precursor for amines, amides, and carboxylic acids. It can also act as a bioisostere for other functional groups and can participate in hydrogen bonding interactions with biological targets. The strong electron-withdrawing nature of the cyano group can influence the electronic properties of the aromatic ring, which can be crucial for modulating the activity and pharmacokinetic properties of a drug candidate.
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Bromo Group: The bromine atom serves as a useful handle for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the straightforward introduction of a wide variety of substituents, including aryl, alkyl, and alkynyl groups, facilitating the exploration of the chemical space around the core scaffold during lead optimization.
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Ethyl Ester Group: The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides or other derivatives. The ester itself can also contribute to the binding of a molecule to its target and influences its solubility and cell permeability.
The combination of these functional groups in a single molecule provides a powerful platform for the generation of diverse compound libraries for high-throughput screening and for the synthesis of complex, highly functionalized drug candidates.
Conclusion
While "Ethyl 3-bromo-5-cyano-2-formylbenzoate" itself is not a well-documented compound, the analysis of its isomers and related structures reveals a class of highly functionalized aromatic compounds with significant synthetic utility. The presence of multiple, reactive functional groups makes these molecules valuable intermediates for the synthesis of complex organic molecules, particularly in the field of medicinal chemistry. The provided synthetic protocols and strategic considerations offer a roadmap for researchers to access these and similar compounds. Further investigation into the biological activities of these scaffolds could uncover novel therapeutic agents. This guide serves as a foundational resource for scientists and researchers looking to leverage the chemical potential of substituted ethyl bromobenzaldehydes in their research and development endeavors.
